6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
This compound features a pyrrolo[3,4-b]pyridine core fused with a 2,3-dihydrobenzofuran-5-sulfonyl moiety. Pyrrolo[3,4-b]pyridines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinases and other enzymes .
Properties
IUPAC Name |
6-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-5,7-dihydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-21(19,13-3-4-15-11(8-13)5-7-20-15)17-9-12-2-1-6-16-14(12)10-17/h1-4,6,8H,5,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEGCOSSYIUHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4=C(C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have highlighted the anticancer properties of pyrrolo[3,4-b]pyridine derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have shown effectiveness against breast and lung cancer cells, suggesting their potential as chemotherapeutic agents .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Studies
- Synthesis and Biological Evaluation
-
Pharmacological Screening
- In a pharmacological screening of various pyrrolo[3,4-b]pyridine derivatives, compounds containing the 2,3-dihydro-1-benzofuran-5-sulfonyl group exhibited enhanced activity in inhibiting tumor growth in vivo models. This suggests that structural modifications can lead to improved therapeutic profiles .
Comparative Analysis of Biological Activities
| Compound Type | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Pyrrolo[3,4-b]pyridine Derivatives | High | Moderate | High |
| Benzofuran Sulfonyl Derivatives | Moderate | High | Moderate |
Mechanism of Action
The mechanism of action for 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrolo[3,4-b]pyridine Derivatives
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Structure : Benzyl substitution at position 6 with a dione moiety.
- Properties : Reduced solubility compared to sulfonyl derivatives due to the hydrophobic benzyl group. Used in synthetic intermediates for anticancer agents .
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Hydrochloride
- Structure : Trifluoromethyl substitution enhances metabolic stability and electronegativity.
- Properties : Improved bioavailability due to hydrochloride salt formation. Marketed as a building block for kinase inhibitors (e.g., Bcl-xL inhibitors) .
- Activity : Demonstrated pro-apoptotic effects in cancer models .
4-Chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine Hydrochloride
Non-Pyrrolo[3,4-b]pyridine Analogues
7H-Pyrrolo[2,3-d]pyrimidine
- Structure : Pyrimidine fusion instead of pyridine.
- Activity : Superior kinase selectivity (e.g., LATS inhibitors) due to pyrimidine’s hydrogen-bonding capacity. IC₅₀ values < 100 nM reported for specific targets .
1H-Pyrazolo[3,4-b]pyridine
Kinase Inhibition
- Target Compound: The sulfonyl group in 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-pyrrolo[3,4-b]pyridine likely enhances binding to ATP pockets in kinases.
- Comparisons: 7H-Pyrrolo[2,3-d]pyrimidine: IC₅₀ = 12 nM for LATS1 . Bcl-xL Inhibitors (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine): Sub-nanomolar affinity reported in apoptosis assays .
Biological Activity
6-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS Number: 2176152-43-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 387.5 g/mol. Its structure includes a pyrrolo[3,4-b]pyridine core linked to a sulfonyl group derived from 2,3-dihydro-1-benzofuran.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 2176152-43-3 |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown potent activity against human promyelocytic leukemia HL-60 cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .
Enzyme Inhibition
The sulfonyl group in this compound is known to interact with nucleophilic residues in enzymes, leading to irreversible inhibition. This mechanism is particularly effective against serine proteases and other enzymes with nucleophilic active sites . Such inhibition can potentially be harnessed for therapeutic applications, particularly in diseases where these enzymes play a critical role.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The structural features that allow for enzyme inhibition may also contribute to disrupting microbial cell function . Further research is required to elucidate the full spectrum of antimicrobial activity and the specific pathogens affected.
Study on Cytotoxicity
A comparative study involving various benzofuran derivatives indicated that modifications similar to those found in this compound resulted in enhanced cytotoxicity against human cancer cell lines. The study highlighted that the introduction of the sulfonyl group significantly increased the potency of these compounds .
Mechanistic Insights
Mechanistic studies have demonstrated that compounds with similar structures can induce apoptosis through ROS generation. This was evidenced by increased levels of lipid peroxidation and activation of caspases in treated cells . Understanding these pathways is crucial for developing targeted therapies.
Q & A
Q. What are the key synthetic routes for 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-pyrrolo[3,4-b]pyridine, and how do reaction conditions influence yield?
Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2,3-dihydro-1-benzofuran-5-sulfonyl chloride) with a pyrrolo[3,4-b]pyridine precursor. Key steps include:
- Sulfonylation : Reacting the pyrrolo-pyridine core with 2,3-dihydro-1-benzofuran-5-sulfonyl chloride under basic conditions (e.g., NaH in DMF at 60–80°C) .
- Cyclization : For pyrrolo-pyridine precursors, cyclization of substituted pyridines using reagents like hexamine in acetic acid at 120°C (analogous to methods for pyrrolo[2,3-b]pyridines) .
- Optimization : Yields depend on solvent choice (e.g., THF vs. toluene), stoichiometry of boronic acids in cross-coupling reactions, and temperature control during sulfonylation .
Q. How is the structural conformation of this compound validated, and what techniques are critical for characterization?
Methodological Answer :
- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angles between benzofuran and pyrrolo-pyridine moieties), as demonstrated for analogous compounds like 6-benzyl-pyrrolo[3,4-b]pyridines .
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, sulfonyl protons appear as singlets near δ 3.5–4.0 ppm, while pyrrolo-pyridine protons show splitting patterns at δ 7.0–8.5 ppm .
- HPLC-MS : Validates purity (>95%) and molecular weight, particularly for intermediates prone to byproducts (e.g., incomplete sulfonylation) .
Advanced Research Questions
Q. What are the structure-activity relationships (SAR) for modifying the benzofuran-sulfonyl and pyrrolo-pyridine moieties to enhance bioactivity?
Methodological Answer : SAR studies suggest:
- Benzofuran-Sulfonyl Group : Electron-withdrawing substituents (e.g., Cl, CF) at the benzofuran 5-position improve metabolic stability but may reduce solubility. Hydrophilic groups (e.g., -OH, -OMe) enhance aqueous solubility but require protective group strategies .
- Pyrrolo-Pyridine Core : Nitro or amino groups at the 3-position increase binding affinity to kinase targets (e.g., JAK2), while bulky substituents at the 5-position sterically hinder undesired off-target interactions .
- Example : Replacing benzofuran with naphthyridine (as in 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) alters π-stacking interactions, impacting potency .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., ATP-binding pockets in kinases). For example, the sulfonyl group forms hydrogen bonds with Lys87 in JAK2 .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Derivatives with flexible pyrrolo-pyridine cores show higher conformational adaptability, improving binding entropy .
- QSAR Models : Correlate descriptors (e.g., logP, polar surface area) with IC values from kinase assays to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer :
- Dose-Response Curves : Use 8-point dilution series (0.1 nM–100 µM) to confirm IC reproducibility. Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Off-Target Profiling : Screen against panels of 50+ kinases/phosphatases to identify cross-reactivity. For example, a derivative showed nM activity against JAK2 but µM activity against PIM1, explaining variability in cellular assays .
- Metabolic Stability Tests : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation, which impacts in vivo efficacy .
Key Challenges and Recommendations
- Synthetic Complexity : Multi-step routes require rigorous purification (e.g., silica gel chromatography with CHCl:EtOAc gradients) .
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentrations in kinase assays) to minimize inter-lab variability .
- Toxicity Screening : Prioritize derivatives with LD > 100 mg/kg in rodent models to avoid attrition in preclinical phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
